Enhanced Calculated Lipophilicity (XLogP3) Compared to Core 4-Aminopiperidine Scaffolds
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 3.2) [1] compared to the unsubstituted 4-aminopiperidine core (XLogP3 = -0.4) [2]. This 3.6 log unit difference reflects the addition of both the phenyl and pyridinyl moieties and indicates a substantial increase in hydrophobicity, which is a critical parameter governing passive membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-Aminopiperidine (XLogP3 = -0.4) |
| Quantified Difference | +3.6 log units |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem) |
Why This Matters
This quantitative difference in lipophilicity dictates that the target compound will have vastly different distribution and permeability characteristics compared to the parent scaffold, making it unsuitable as a replacement in assays designed for a specific logD range.
- [1] PubChem. N-phenyl-1-(pyridin-4-yl)piperidin-4-amine. PubChem CID 43166963. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1094484-20-4 View Source
- [2] PubChem. 4-Aminopiperidine. PubChem CID 76183. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/76183 View Source
